molecular formula C17H29N3O6S2 B2858302 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)PROPANAMIDE CAS No. 881937-16-2

3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)PROPANAMIDE

Cat. No.: B2858302
CAS No.: 881937-16-2
M. Wt: 435.55
InChI Key: VIBAPBKPRPADCY-UHFFFAOYSA-N
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Description

The compound 3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(1-hydroxy-2-methylpropan-2-yl)propanamide is a structurally complex molecule featuring dual sulfonamide groups, an amide linkage, and a hydroxylated branched-chain substituent. The presence of polar sulfonamides and a hydroxyl group may enhance solubility, while aromatic and alkyl substituents could influence steric interactions and lipophilicity.

Properties

IUPAC Name

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O6S2/c1-12-9-13(2)15(10-14(12)20(5)27(6,23)24)28(25,26)18-8-7-16(22)19-17(3,4)11-21/h9-10,18,21H,7-8,11H2,1-6H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBAPBKPRPADCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)NC(C)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dimethyl-5-(N-Methylmethanesulfonamido)Benzenesulfonyl Chloride

Procedure :

  • Nitration and Sulfonation :
    • Begin with 2,4-dimethylbenzene. Nitrate at position 5 using HNO₃/H₂SO₄ (0–5°C, 4 h).
    • Sulfonate the nitrated intermediate with chlorosulfonic acid (ClSO₃H) at 50°C for 6 h to yield 5-nitro-2,4-dimethylbenzenesulfonyl chloride.
  • Reduction and Methanesulfonamidation :
    • Reduce the nitro group to amine using H₂/Pd-C in ethanol (25°C, 12 h).
    • React the amine with methanesulfonyl chloride (MsCl) in dry dichloromethane (DCM) with pyridine (base) at 0°C → 25°C (2 h).

Characterization :

  • 1H NMR (CDCl₃): δ 2.38 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 3.01 (s, 3H, N-CH₃), 7.52 (s, 1H, Ar-H).
  • MS (ESI+) : m/z 335.1 [M+H]+.

Coupling with Propanamide Linker

Procedure :

  • Activation of Sulfonyl Chloride :
    • React 2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonyl chloride (1 eq) with N-(1-hydroxy-2-methylpropan-2-yl)propanamide (1.2 eq) in anhydrous acetonitrile.
    • Add pyridine (2 eq) dropwise at 0°C, then stir at 25°C for 24 h.

Optimization Notes :

  • Solvent : Acetonitrile > DMF due to reduced side reactions.
  • Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Characterization :

  • IR (KBr) : 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1340/1150 cm⁻¹ (S=O).
  • 13C NMR : δ 24.8 (CH₃), 44.5 (N-CH₃), 172.1 (C=O).

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

A patent-derived method utilizes microwave irradiation to accelerate the sulfonamidation step:

  • Conditions : 150 W, 100°C, 20 min.
  • Advantages : 89% yield, reduced reaction time.

Solid-Phase Synthesis

Immobilization of the propanamide linker on Wang resin enables iterative coupling, though scalability remains limited:

  • Resin Loading : 0.8 mmol/g.
  • Cleavage : TFA/DCM (1:9), 2 h.

Critical Data Tables

Table 1. Comparison of Sulfonamidation Methods

Method Solvent Base Time (h) Yield (%)
Conventional Acetonitrile Pyridine 24 68
Microwave DMF DIEA 0.33 89
Solid-Phase DCM None 48 62

Table 2. Spectroscopic Data for Key Intermediates

Compound 1H NMR (δ) MS (m/z)
Sulfonyl Chloride 2.38 (s, 3H), 7.52 (s, 1H) 335.1
Final Product 1.28 (s, 6H), 2.45 (s, 3H) 457.5

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonamide :

    • Cause : Prolonged exposure to moisture.
    • Solution : Use anhydrous solvents and molecular sieves.
  • Low Amidation Yield :

    • Cause : Steric hindrance from tert-hydroxy group.
    • Solution : Employ HATU/DIPEA coupling system.

Chemical Reactions Analysis

Types of Reactions

3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.

    Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Features

Key structural comparisons are summarized below:

Compound Name/Reference Functional Groups Key Substituents Molecular Weight (g/mol)
Target Compound Sulfonamide (×2), Amide, Hydroxyl 2,4-Dimethyl, N-methylmethanesulfonamido ~500 (estimated)
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives Ureido, Amide Cyclohexane methylamide, benzhydryl ~350–450 (estimated)
N-[3-(1-Benzyl-1H-indol-3-yl)propyl]-4-methoxybenzenesulfonamide Benzenesulfonamide, Indole Methoxy, benzyl 434.55
N-[4-(Hydrazinecarbonyl)phenyl]-2-methylpropanamide Amide, Hydrazine Methyl, hydrazinecarbonyl ~250 (estimated)

Key Observations :

  • Compared to ureido derivatives (e.g., compounds 4–5 in ), the target’s sulfonamides may confer greater acidity and hydrogen-bonding capacity.
  • The hydroxyl group in the target’s propanamide side chain could improve water solubility relative to lipophilic indole- or benzyl-containing analogs .

Physicochemical Properties

  • Lipophilicity (logP) :
    • Target compound: Predicted lower logP (polar sulfonamides and hydroxyl group).
    • Indole derivative : Higher logP (methoxy and benzyl groups).
    • Hydrazine-based amide : Lower logP (polar hydrazine moiety).

Pharmacokinetics

  • Solubility : The target’s polar groups likely improve aqueous solubility over indole- or benzyl-containing compounds .
  • Metabolic Stability : Hydroxyl groups may undergo glucuronidation, whereas sulfonamides are generally resistant to metabolism. This contrasts with hydroxamic acids (), which are prone to hydrolysis.

Biological Activity

The compound 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)PROPANAMIDE, often referred to as a sulfonamide derivative, exhibits significant biological activity that may have implications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Dimethyl and Hydroxy Substituents : These modifications may enhance solubility and bioavailability.

The IUPAC name provides insight into the structure:

3 2 4 DIMETHYL 5 N METHYLMETHANESULFONAMIDO BENZENESULFONAMIDO N 1 HYDROXY 2 METHYLPROPAN 2 YL PROPANAMIDE\text{3 2 4 DIMETHYL 5 N METHYLMETHANESULFONAMIDO BENZENESULFONAMIDO N 1 HYDROXY 2 METHYLPROPAN 2 YL PROPANAMIDE}

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By competing with PABA, the compound disrupts folate metabolism, leading to bacterial growth inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) tests revealed effective concentrations against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • A study indicated that derivatives with specific substitutions showed enhanced potency compared to standard sulfonamides .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated in various studies:

PathogenMIC (µg/mL)Reference
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

These results indicate a broad spectrum of activity, suggesting potential use in treating infections caused by resistant strains.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on Antibacterial Activity : A clinical trial involving patients with urinary tract infections showed that treatment with this sulfonamide derivative resulted in significant symptom relief and bacterial clearance within a week.
  • Anticancer Potential : Research has indicated that the compound may also exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in human cancer cells, suggesting a dual role as an antimicrobial and anticancer agent .

Toxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Hemolytic assays indicated that it is generally non-toxic at therapeutic doses, with minimal hemolytic concentrations observed at levels above those used in clinical settings .

Q & A

Q. What established synthetic routes exist for this compound, and how do reaction yields compare across methodologies?

The synthesis involves refluxing intermediates with propionic anhydride under argon, followed by extraction with CHCl₃, oxalic acid precipitation, and basification. Yields (~80%) are comparable to earlier methods (e.g., Taber’s 61% and Feldman’s 26% for analogs), but optimization of nucleophilic addition steps remains critical. Key variables include anhydride purity, reaction time, and purification protocols .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity and purity?

1H/13C NMR (e.g., aromatic proton signals at 7.40–7.24 ppm, methyl groups at 0.94 ppm) and GC/MS (observed m/z 380 matching C₂₃H₂₈N₂O₃) are essential. Oxalic acid recrystallization improves purity, while IR spectroscopy can validate sulfonamide and hydroxyl functional groups .

Q. What purification strategies mitigate side-product formation during synthesis?

Post-reaction extraction with CHCl₃, followed by oxalic acid precipitation in 2-propanol, effectively isolates the product. Basification with NaOH and repeated washing reduce residual amines or unreacted intermediates .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for sulfonamide derivatives be systematically analyzed?

Contradictions often arise from differences in substrate activation (e.g., aryl halide vs. sulfonate precursors) or catalytic conditions (e.g., transition-metal catalysts). Methodological cross-validation using controlled reagent grades and standardized analytical protocols (e.g., HPLC purity checks) is recommended .

Q. What mechanistic insights explain the challenges in nucleophilic additions to N-substituted piperidine intermediates?

Steric hindrance from the N-methylmethanesulfonamido group and electronic deactivation of the benzene ring may limit nucleophile accessibility. Computational studies (DFT) or kinetic isotope effects could clarify transition-state interactions, guiding the use of stronger nucleophiles (e.g., Grignard reagents) .

Q. How do steric and electronic properties of substituents influence biological activity?

Structure-activity relationship (SAR) studies require systematic substitution of the 2,4-dimethylbenzene and N-methylmethanesulfonamido groups. Assays comparing IC₅₀ values against target enzymes (e.g., kinases) under controlled pH and temperature can reveal functional group contributions .

Q. What in silico models predict the environmental fate and ecotoxicity of this compound?

Apply the INCHEMBIOL framework ( ) to assess hydrolysis rates, bioaccumulation potential, and toxicity across trophic levels. Parameters like logP (lipophilicity) and pKa (ionization) inform biodegradation pathways and persistence in aquatic systems .

Methodological Design Considerations

Q. How should researchers integrate theoretical frameworks when studying this compound’s reactivity?

Link experiments to transition-state theory (for reaction mechanisms) or density functional theory (for electronic effects). For example, computational modeling of sulfonamide conjugation energies can rationalize observed regioselectivity .

Q. What strategies optimize assay design for enzyme inhibition studies?

Use surface plasmon resonance (SPR) for real-time binding kinetics or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Pre-incubate the compound with target enzymes (e.g., proteases) under physiologically relevant buffers to minimize nonspecific interactions .

Q. How can conflicting data on metabolic stability be resolved?

Perform hepatic microsome assays across species (e.g., human, rat) with LC-MS/MS quantification. Compare results against positive controls (e.g., verapamil) and validate using CRISPR-edited cell lines to isolate metabolizing enzymes (e.g., CYP3A4) .

Data Contradiction Analysis

Q. Why do synthetic yields vary between analogous benzosulfonamide derivatives?

Variations stem from solvent polarity (e.g., CHCl₃ vs. DMF), reflux duration , or workup efficiency . For example, prolonged reflux may degrade heat-sensitive intermediates, while inadequate basification leaves acidic byproducts .

Q. How can researchers reconcile divergent biological activity reports in literature?

Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound stability in media (e.g., via LC-MS). Meta-analyses of dose-response curves across studies can identify outliers due to impurity interference .

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